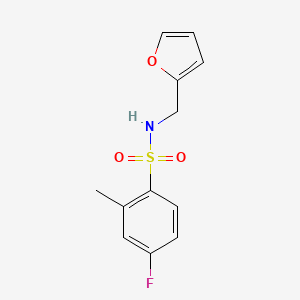
1-(3-bromophenoxy)-2-chloro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenoxy)-2-chloro-4-nitrobenzene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPNB and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of BPNB is not fully understood. However, it has been suggested that BPNB inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This results in the inhibition of cellular signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BPNB has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various protein kinases, which are involved in cellular signaling pathways. BPNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPNB has been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using BPNB in lab experiments is its high purity and stability. It has also been shown to have a high degree of specificity for protein kinases, making it a useful tool for studying cellular signaling pathways. However, one limitation of using BPNB is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on BPNB. One area of research is the development of BPNB analogs with improved specificity and efficacy. Another area of research is the use of BPNB as a tool to study the role of protein kinases in cellular signaling pathways. Additionally, BPNB may have potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of BPNB in scientific research.
Synthesis Methods
BPNB can be synthesized using various methods, including the reaction of 3-bromophenol with 2-chloro-4-nitrophenyl isocyanate in the presence of a base such as triethylamine. Another method involves the reaction of 3-bromophenol with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as pyridine. Both methods have been used to synthesize BPNB with high yields and purity.
Scientific Research Applications
BPNB has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. BPNB has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. Additionally, BPNB has been used as a probe to study the role of protein kinases in cellular signaling pathways.
properties
IUPAC Name |
1-(3-bromophenoxy)-2-chloro-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO3/c13-8-2-1-3-10(6-8)18-12-5-4-9(15(16)17)7-11(12)14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKFYVVEDZFGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenoxy)-2-chloro-4-nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)
![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)

![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)

![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)

![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)


